4-Nitropiperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-nitropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-7(9)5-1-3-6-4-2-5;/h5-6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBXCYNOAXAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Chemistry of 4 Nitropiperidine Hydrochloride
Nitro Group Transformations
The nitro group of 4-nitropiperidine (B3164321) hydrochloride is a key site for chemical modification, enabling its conversion into other valuable functional groups.
Reductive Conversions to Amine Functionalities
The reduction of the nitro group to an amine is a fundamental and widely utilized transformation. This conversion is a critical step in the synthesis of 4-aminopiperidine (B84694) derivatives, which are significant scaffolds in medicinal chemistry. mdpi.comnih.gov The reduction process involves the transformation of the nitro group (NO₂) into a primary amine (NH₂) through a six-electron reduction. nih.gov This can be achieved using various reducing agents and reaction conditions.
Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), tin(II) chloride, or sodium borohydride (B1222165) in the presence of a transition metal catalyst are also effective. google.com The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule.
The resulting 4-aminopiperidine is a versatile intermediate that can be further functionalized. For instance, it can undergo N-alkylation, N-acylation, or participate in reductive amination reactions to produce a wide array of substituted piperidines with potential biological activities. mdpi.comgoogle.com
Table 1: Selected Reagents for the Reduction of 4-Nitropiperidine Hydrochloride
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol, Room Temperature | 4-Aminopiperidine |
| Fe, HCl | Water/Ethanol, Reflux | 4-Aminopiperidine |
| SnCl₂·2H₂O | Ethanol, Reflux | 4-Aminopiperidine |
| NaBH₄, NiCl₂·6H₂O | Methanol, 0 °C to Room Temperature | 4-Aminopiperidine |
Nef Reaction and Carbonyl Group Formation
The Nef reaction provides a method to convert a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organicreactions.orgwikipedia.org In the case of 4-nitropiperidine, this reaction transforms the nitro group into a carbonyl group, yielding 4-piperidone (B1582916). The reaction is typically carried out by first forming the nitronate salt of the nitro compound by treatment with a base. Subsequent hydrolysis of the nitronate salt with a strong mineral acid, such as sulfuric acid or hydrochloric acid, leads to the formation of the ketone and nitrous oxide. wikipedia.orgorganic-chemistry.org
The mechanism involves the protonation of the nitronate to form a nitronic acid, which then rearranges and eliminates water to form an intermediate that is hydrolyzed to the final carbonyl compound. wikipedia.org The conditions for the Nef reaction need to be carefully controlled to avoid side reactions. organic-chemistry.org This transformation is synthetically useful for accessing 4-piperidone and its derivatives, which are important precursors for various pharmaceuticals and agrochemicals. worktribe.com
Radical Transformations Involving the Nitro Group
The nitro group of 4-nitropiperidine can also participate in radical reactions. These transformations often involve single-electron transfer processes and can lead to the formation of various nitrogen-containing compounds. rsc.org For instance, radical-initiated pathways can be used to convert the nitro group into oximes, nitrones, or alcohols. rsc.org The specific outcome of the reaction depends on the reaction conditions and the radical initiator used. While less common than reductive or Nef-type transformations, radical reactions offer alternative synthetic routes to functionalized piperidines.
Substitutions and Derivatizations on the Piperidine (B6355638) Ring
While the primary reactivity of this compound is centered on the nitro and amine functionalities, substitutions on the piperidine ring itself are also possible, although less direct. The synthesis of substituted piperidines often begins with already functionalized starting materials rather than direct substitution on a pre-formed piperidine ring. nih.gov However, once the 4-nitro- or 4-aminopiperidine scaffold is in place, further modifications can be introduced. For example, N-substituted 4-piperidones, derived from the Nef reaction of 4-nitropiperidine, can undergo alpha-functionalization or be used in condensation reactions to build more complex structures.
Reactions Involving the Secondary Amine (Hydrochloride) Functionality
The secondary amine in this compound is typically protected as a hydrochloride salt. To engage this amine in reactions, it is usually necessary to first neutralize the salt with a base, such as triethylamine (B128534) or sodium carbonate, to liberate the free secondary amine. Once deprotected, the secondary amine is a nucleophile and can undergo a variety of standard amine reactions.
These reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce an alkyl group on the nitrogen atom.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-arylpiperidines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines. mdpi.com
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
These derivatizations of the piperidine nitrogen are crucial for modulating the physicochemical and pharmacological properties of the final compounds. nih.gov
Interconversion with Related Piperidine Derivatives
This compound serves as a central hub for the synthesis of a variety of other piperidine derivatives. The transformations discussed above highlight its role in accessing key intermediates.
A notable interconversion is the synthesis of 4-aminopiperidine derivatives. Starting from this compound, reduction of the nitro group yields 4-aminopiperidine. mdpi.comresearchgate.net This product can then be further elaborated. For example, a patent describes the synthesis of various 4-aminopiperidine derivatives for use as medicines. google.com
Another key interconversion is the preparation of 4-piperidone derivatives through the Nef reaction. worktribe.com These ketones are versatile building blocks for constructing more complex heterocyclic systems, including spirocyclic compounds. google.com
Furthermore, the secondary amine can be protected with various protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allowing for selective reactions at other positions of the molecule. A patent describes a method for preparing 4-nitro-piperidine derivatives starting from 4-Boc-piperidone. google.com These interconversions underscore the importance of this compound as a versatile starting material in synthetic organic chemistry.
Advanced Chemical Derivatization and Applications in Complex Molecule Synthesis
Synthesis of Spirocyclic Compounds
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.govcolab.ws Their rigid, three-dimensional structures can offer improved binding to biological targets compared to more flexible, linear molecules. nih.gov The synthesis of spiropiperidines—spirocycles containing a piperidine (B6355638) ring—is a key area of research, with strategies often involving the construction of a new ring onto a pre-existing piperidine core. whiterose.ac.uk 4-Nitropiperidine (B3164321) hydrochloride is an ideal starting material for such syntheses, as the nitro group at the 4-position can be converted to an amine, which then acts as a nucleophile to initiate ring formation.
Spirolactam Formation from Nitro-Piperidine Precursors
A common and effective strategy for constructing spirocycles involves the formation of a spirolactam intermediate. This approach leverages the amine functionality derived from the reduction of the nitro group in 4-nitropiperidine. The synthetic sequence typically begins with the protection of the piperidine nitrogen, followed by the reduction of the nitro group to a primary amine. This newly formed amine can then undergo acylation with a suitable bifunctional reagent, such as a cyclic anhydride (B1165640) or a halo-acyl halide.
The resulting intermediate, which contains both an amide and a reactive functional group, is then induced to cyclize. This intramolecular reaction forges the second ring at the C4 position of the piperidine, creating a stable spirolactam. These spirolactams are not only valuable final products but also serve as crucial intermediates that can be further modified, most commonly through reduction, to yield other important spirocyclic scaffolds like spirodiamines. researchgate.net
Design and Synthesis of Diamine Spirocycle Scaffolds
Diamine spirocycles are pharmacologically relevant scaffolds found in various neuroleptic agents. researchgate.net The synthesis of these structures, such as 1,8-diazaspiro nih.govnih.govdecanes, can be efficiently achieved starting from 4-substituted piperidine precursors. The pathway from 4-nitropiperidine hydrochloride involves its conversion to a spirolactam as described previously. The subsequent reduction of the lactam's amide bond, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), furnishes the corresponding spirodiamine. researchgate.net This two-step process—spirolactam formation followed by reduction—is a robust and reliable method for accessing these complex diamine scaffolds.
| Precursor Scaffold | Key Intermediate | Target Spirocycle | Typical Reagents |
| N-Protected 4-Aminopiperidine (B84694) | Spirolactam | Spirodiamine | 1. Acylating Agent 2. Reducing Agent (e.g., LiAlH₄) |
| N-Protected 4-Oxopiperidine | Iminium Ion | Spiro-oxazolidinone | Diol, Acid Catalyst |
Role as a Key Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. While this compound itself may not be a direct participant in most named MCRs, its role as a key intermediate is critical. By transforming the nitro group, the piperidine scaffold can be tailored for inclusion in these powerful reactions.
The most important transformation in this context is the reduction of the nitro group to a primary amine. The resulting 4-aminopiperidine derivative is a classic "building block" for a variety of MCRs. For instance, primary amines are essential components in the Ugi and Passerini reactions, which are widely used to generate diverse, peptide-like molecules and α-acyloxy carboxamides, respectively. By first preparing the 4-aminopiperidine derivative from this compound, chemists can then introduce this valuable piperidine motif into complex molecular frameworks with high efficiency and atom economy.
Development of Chemical Libraries
The systematic synthesis of a large number of related compounds, known as a chemical library, is a cornerstone of modern drug discovery. nih.gov These libraries allow researchers to explore the structure-activity relationship (SAR) of a particular molecular scaffold against a biological target. The spiro-piperidine framework is an excellent scaffold for such libraries due to its favorable pharmacological properties.
Research into neurokinin (NK) receptor antagonists provides a clear example of this approach. In one study, a series of spiro-substituted piperidines were synthesized to find a compound with dual activity against both NK1 and NK2 receptors. nih.gov Starting with a core spiro-piperidine structure, researchers systematically introduced various substituents on different parts of the molecule and evaluated the resulting compounds for their receptor binding affinities. nih.gov
This investigation revealed key SAR insights. For example, the introduction of methoxy (B1213986) groups into the N-methylbenzamide portion of the molecule increased affinity for the NK1 receptor, while a hydrogen bond-accepting group in the spiro-substituted moiety was found to be crucial for high affinity to the NK2 receptor. nih.gov This systematic derivatization led to the discovery of compound YM-44778, which showed high and well-balanced affinity for both receptors. nih.gov This work demonstrates how a precursor like this compound can be the starting point for generating a focused library of complex molecules, ultimately leading to the identification of potent and selective drug candidates.
| Compound | Modifications to Spiro-Piperidine Scaffold | NK1 Receptor Affinity (IC₅₀, nM) | NK2 Receptor Affinity (IC₅₀, nM) |
| Lead Compound (YM-35375) | Baseline Structure | - | - |
| YM-44778 | Optimized Substituents | 18 | 16 |
| Analog with cis-amide | Conformational Constraint | High | Lower |
| Analog without H-bond acceptor | Removal of key group | Lower | Significantly Lower |
Spectroscopic and Structural Characterization in Research Contexts
Advanced Spectroscopic Analyses
The structural elucidation of 4-Nitropiperidine (B3164321) hydrochloride relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed picture of the molecular framework and the electronic environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical in confirming the identity and purity of 4-Nitropiperidine hydrochloride. In the protonated state, the piperidinium (B107235) ring's protons and carbons exhibit characteristic chemical shifts. The symmetry of the molecule, assuming a rapid conformational equilibrium, would lead to a simplified spectrum.
¹H NMR: The proton spectrum is expected to show distinct signals for the protons at the C4 position, which are adjacent to the electron-withdrawing nitro group, and for the protons at the C2/C6 and C3/C5 positions. The protons on the nitrogen atom (N-H) would also produce a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration. The coupling patterns between adjacent protons provide valuable information about their dihedral angles and, by extension, the ring's conformation.
¹³C NMR: The carbon spectrum would display three distinct signals for the piperidine (B6355638) ring carbons: one for the C4 carbon bearing the nitro group, one for the C2 and C6 carbons adjacent to the nitrogen, and one for the C3 and C5 carbons. The C4 carbon signal is expected to be significantly downfield due to the deshielding effect of the nitro group.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | H-4 | ~4.5 - 5.0 | Multiplet |
| ¹H | H-2, H-6 (axial) | ~3.4 - 3.8 | Multiplet |
| ¹H | H-2, H-6 (equatorial) | ~3.0 - 3.4 | Multiplet |
| ¹H | H-3, H-5 (axial) | ~2.2 - 2.6 | Multiplet |
| ¹H | H-3, H-5 (equatorial) | ~1.8 - 2.2 | Multiplet |
| ¹H | N-H | Variable (solvent dependent) | Broad Singlet |
| ¹³C | C-4 | ~80 - 85 | |
| ¹³C | C-2, C-6 | ~45 - 50 | |
| ¹³C | C-3, C-5 | ~30 - 35 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about the functional groups present in the molecule. The most prominent and diagnostic absorption bands are associated with the nitro group and the ammonium (B1175870) salt.
N-O Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ region and a symmetric stretch in the 1360-1300 cm⁻¹ region.
N-H Stretching: The N-H bond of the piperidinium cation gives rise to a broad absorption band in the region of 3200-2800 cm⁻¹, which is characteristic of ammonium salts.
C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are observed in the 3000-2850 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Ammonium) | Stretching | 3200 - 2800 (broad) |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1500 |
| NO₂ (Nitro) | Symmetric Stretching | 1360 - 1300 |
X-ray Crystallography for Elucidating Molecular Architecture
While a specific crystal structure for this compound is not publicly documented, valuable insights can be drawn from the crystal structure of the closely related compound, piperidinium 4-nitrophenolate (B89219). rsc.org This analogous structure provides a reliable model for the molecular architecture of the 4-nitropiperidinium cation.
In the crystal structure of piperidinium 4-nitrophenolate, the piperidinium ring adopts a stable chair conformation. rsc.org This is the most energetically favorable conformation for six-membered rings, minimizing both angle strain and torsional strain. The protonated nitrogen atom and the carbon atoms of the ring lie in a puckered arrangement.
A key feature of the crystal packing is the extensive network of hydrogen bonds. In piperidinium 4-nitrophenolate, the N-H protons of the piperidinium cation form strong hydrogen bonds with the oxygen atoms of the 4-nitrophenolate anion. rsc.org It is highly probable that in the crystal lattice of this compound, similar strong N-H···Cl⁻ hydrogen bonds would be the primary intermolecular force, linking the cations and anions into a stable, three-dimensional network.
| Parameter | Expected Value/Observation (based on analogous structures) | Reference |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | rsc.org |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such salts | rsc.org |
| Piperidinium Ring Conformation | Chair | rsc.org |
| Primary Intermolecular Interaction | N-H···Cl⁻ Hydrogen Bonding |
Conformational Analysis of the Piperidine Ring System
The conformational behavior of the piperidine ring in this compound is a critical aspect of its structural chemistry. The piperidine ring, like cyclohexane, predominantly exists in a chair conformation to alleviate steric and torsional strain. The presence of substituents on the ring, however, introduces conformational preferences.
For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of 4-Nitropiperidine, there is a conformational equilibrium between the axial and equatorial conformers. The position of this equilibrium is influenced by steric and electronic factors.
Upon protonation to form the piperidinium ion, the conformational landscape can be significantly altered, especially with polar substituents. Research on 4-substituted piperidinium salts has shown that for substituents with a polar character, such as the nitro group, there is a notable stabilization of the axial conformer. This phenomenon is attributed to electrostatic interactions between the positively charged nitrogen atom and the dipole of the C-NO₂ bond. The stabilization of the axial conformer in the protonated form is a key feature of the conformational analysis of this compound. This preference for the axial conformation of the nitro group in the solid state would likely be confirmed by X-ray crystallography.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 4-Nitropiperidine (B3164321) hydrochloride, DFT calculations offer a detailed picture of its reactivity and stability.
Elucidation of Reaction Mechanisms and Transition States
While specific DFT studies on the reaction mechanisms involving 4-Nitropiperidine hydrochloride are not extensively documented in publicly available literature, the synthesis pathways for related 4-nitro-piperidine derivatives provide a basis for theoretical investigation. For instance, a patented synthesis method involves the reaction of a 4-Boc-piperidone with hydroxylamine (B1172632) hydrochloride, followed by reduction and subsequent reaction to yield the nitro derivative. google.com DFT calculations could be instrumental in modeling the transition states of these reaction steps, determining activation energies, and elucidating the precise mechanism of nitro group introduction. Such computational analysis would be invaluable for optimizing reaction conditions and improving yields.
Conformational Energy Landscape and Stability Analyses
The conformational preferences of the piperidine (B6355638) ring in this compound are a key determinant of its properties. The chair conformation is generally the most stable for piperidine rings. However, the presence of a substituent at the C4 position and the protonation of the nitrogen atom introduce complexities to the conformational energy landscape.
Studies on 4-substituted piperidines and their corresponding piperidinium (B107235) salts (the protonated form, as in the hydrochloride salt) have shown that the conformational free energies are significantly influenced by the nature of the substituent. nih.gov For substituents with polar characteristics, such as the nitro group, protonation of the piperidine nitrogen leads to a notable stabilization of the axial conformer. nih.gov This stabilization is attributed to electrostatic interactions between the positively charged nitrogen and the polar substituent. nih.gov In some cases, this effect can even cause a reversal of the preferred conformation from equatorial to axial upon protonation. nih.gov
DFT calculations, often at levels of theory like B3LYP/6-311++G(d,p), are employed to investigate these conformational preferences. rsc.org By calculating the energies of different conformers (e.g., chair with axial or equatorial nitro group, boat conformations), a detailed conformational energy landscape can be constructed. These calculations can quantify the energy difference between the conformers and predict the most stable geometry of this compound in different environments.
Table 1: Conformational Preferences in 4-Substituted Piperidinium Salts
| 4-Substituent | Preferred Conformer | Stabilization of Axial Conformer upon Protonation (kcal/mol) |
| F | Axial | ~0.7 - 0.8 |
| OH | Axial | ~0.7 - 0.8 |
| Br | Axial | ~0.7 - 0.8 |
| CO2Et | Equatorial | Significant stabilization, but equatorial remains favored |
| Me | Equatorial | No significant change |
| Phenyl | Equatorial | No significant change |
This table is based on findings for various 4-substituted piperidinium salts and illustrates the general trend of axial conformer stabilization for polar substituents upon protonation. nih.gov Specific values for the nitro group would require dedicated calculations.
Molecular Dynamics Simulations (Implicit for conformational studies)
Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in solution. By simulating the movement of the molecule over time, MD can provide insights into its conformational flexibility and interactions with its environment.
Such simulations could reveal the frequency of transitions between different chair and boat conformations, providing a more dynamic picture of the conformational landscape than static DFT calculations. Furthermore, MD simulations can elucidate the role of the hydrochloride counter-ion and solvent molecules in stabilizing different conformations. The insights from these simulations are crucial for understanding how the molecule behaves in a real-world solution environment. ajchem-a.commdpi.com
In Silico Screening and Design of Derivatives
The piperidine scaffold is a common feature in many biologically active molecules. nih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design of novel derivatives of this compound with desired properties. researchgate.netnih.govresearchgate.net
The process of in silico screening would involve creating a virtual library of derivatives by modifying the this compound structure. For example, different substituents could be added to the piperidine ring or the nitro group could be replaced with other functional groups. These virtual compounds would then be computationally evaluated for their potential to interact with a specific biological target, such as an enzyme or receptor. nih.gov
Molecular docking simulations would predict the binding mode and affinity of these derivatives to the target protein. nih.gov QSAR models, on the other hand, would establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, allowing for the prediction of the activity of untested compounds. mdpi.com Through these in silico approaches, promising candidates for synthesis and further experimental testing can be identified, significantly accelerating the drug discovery and development process. researchgate.net
Academic and Research Applications in Chemical Biology and Medicinal Chemistry
Role as a Versatile Building Block for Bioactive Molecules
4-Nitropiperidine (B3164321) hydrochloride is recognized for its role as a versatile building block in the creation of bioactive molecules. The piperidine (B6355638) ring is a prevalent N-heterocyclic motif found in over 7,000 published documents in the last five years and is a core component in numerous pharmaceutical classes and alkaloids. nih.gov The utility of nitro compounds like 4-nitropiperidine is significant for several reasons. Firstly, the nitro group's diverse reactivity can be harnessed for carbon-carbon and carbon-heteroatom bond formations, and it can be easily transformed into other functional groups, most notably an amino group through reduction. nih.govfrontiersin.org This transformation is a key step in synthesizing pharmaceutically relevant compounds. svedbergopen.com
Secondly, modern synthetic strategies, including asymmetric organocatalysis, are highly applicable to nitro compounds, allowing for the creation of optically pure precursors for stereochemically complex bioactive molecules. nih.gov Lastly, nitro-derivatives are typically easy to access through various synthetic pathways, making them convenient and valuable reagents in both academic and industrial research for pharmacy-oriented organic synthesis. nih.govfrontiersin.org
Contribution to Kinase Inhibitor Development
The piperidine scaffold, for which 4-nitropiperidine hydrochloride is a precursor, is integral to the development of kinase inhibitors. Kinases are a critical class of enzymes targeted in drug discovery, particularly for inflammatory diseases and cancer. In the development of a novel and selective quinazolinone series of p38α MAP kinase inhibitors, modifications to the molecular structure were crucial for improving properties like aqueous solubility and reducing plasma protein binding. nih.gov
Exploration of Molecular Interactions with Biological Targets
The this compound framework is a valuable starting point for creating molecules designed to probe and modulate the function of various biological targets, including enzymes and receptors.
Derivatives of the piperidine core structure are actively studied for their ability to modulate enzyme activity. For instance, piperidine nitroxides have been shown to influence metalloproteins and decrease the activity of glutathione-dependent enzymes in a concentration-dependent manner. mdpi.com
In other research, derivatives of natural compounds are designed to target pro-inflammatory enzymes. For example, a synthetic flavone (B191248) derivative, 5,7-diacetylflavone, was found to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ of 2.7 microMolar. nih.govresearchgate.net Molecular modeling suggested that this selectivity arises from specific interactions, such as hydrogen bonding, within the enzyme's binding pocket. nih.gov These studies exemplify a common strategy in medicinal chemistry: using a core structure, which could be derived from a building block like 4-nitropiperidine, to synthesize a library of compounds for screening against enzymatic targets.
The piperidine ring is a key pharmacophore in the development of ligands for various receptors. Research into N-substituted 4-(3-hydroxyphenyl)piperidines demonstrated that these compounds act as nonselective opioid receptor antagonists at the μ (mu) and κ (kappa) receptors. nih.gov A significant finding from this research was that the antagonist properties were a result of substitution on the piperidine ring itself, rather than solely the nature of the N-substituent, which is a departure from many other classes of opioids. nih.gov
More recently, piperidine-based ligands have been synthesized as potent and selective antagonists for the Dopamine D4 receptor, which is being investigated as a potential therapeutic target for glioblastoma. nih.govmdpi.com Functional studies confirmed the antagonist profiles of the lead compounds, which also exhibited anticancer activity by inducing cell death and cell cycle arrest in glioblastoma cell lines. nih.govmdpi.com Furthermore, other nonpeptide antagonists, which often feature heterocyclic cores, have been developed as selective μ-opioid receptor antagonists, demonstrating the ongoing importance of such scaffolds in designing receptor-modulating drugs. mdpi.com
Influence of Nitro Group Introduction on Physicochemical Properties and Biological Activity
The introduction of a nitro group onto a piperidine ring significantly alters the molecule's characteristics. The nitro group is strongly electron-withdrawing, which can impact the electronic distribution, stability, solubility, and receptor binding affinity of a drug molecule. svedbergopen.com This modification can also influence the metabolic fate of the compound, as the nitro group can be reduced by enzymes like nitroreductases to form reactive amines or hydroxylamines, a process that can be essential for the compound's biological activity. svedbergopen.com
However, the effect of the nitro group on biological activity is context-dependent. For example, while the electron-withdrawing nature of the nitro group can be beneficial, it can also render the molecule more prone to reduction, which can decrease its stability. researchgate.net In one study, the replacement of a p-chlorophenyl group with a p-nitrophenyl group on a lactam ring led to a substantial decrease in anti-inflammatory activity, potentially due to weaker π-π interactions with the target enzyme's active site. nih.gov
Table 1: Influence of the Nitro Group on Molecular Properties
| Property | Effect of Nitro Group Introduction | Reference |
|---|---|---|
| Electronic Nature | Strongly electron-withdrawing, affects electronic distribution in the molecule. | svedbergopen.com |
| Stability | Can increase molecular stability, but may also make the compound more prone to reduction, decreasing stability in some contexts. | svedbergopen.comresearchgate.net |
| Solubility | Can enhance solubility. | svedbergopen.com |
| Reactivity | Provides a reactive site for transformation into other functional groups (e.g., amines). | nih.govfrontiersin.org |
| Biological Activity | Can enhance receptor binding affinity or be essential for bioactivation, but can also decrease activity depending on the specific molecular context. | svedbergopen.comnih.gov |
| Metabolism | Can undergo metabolic reduction via nitroreductases to yield reactive intermediates like amines and hydroxylamines. | svedbergopen.com |
Application in Research on Nitrogen-Containing Heterocycles Reactivity
This compound is a valuable tool for studying the reactivity of nitrogen-containing heterocycles. The nitro group is not just a modulator of biological activity but also a versatile synthetic handle. nih.govfrontiersin.org Its diverse reactivity is exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
A critical application is the reduction of the nitro group to an amine, which is a key step in the synthesis of many pharmaceutical ingredients. nih.gov Synthetic methodologies like the nitro-Mannich reaction followed by reduction and cyclization are used for the asymmetric synthesis of piperidines. nih.gov Furthermore, the nitro group can serve as a temporary functional group that is later substituted. In a multi-step synthesis of Omeprazole, a 4-nitro derivative was created, and the nitro group was subsequently substituted with a methoxy (B1213986) group, demonstrating its utility as a reactive intermediate in the construction of complex heterocyclic drugs. nih.gov This highlights the strategic importance of nitro-substituted heterocycles in modern, sustainable, and pharmacy-oriented organic synthesis. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The imperative for greener and more sustainable chemical processes is driving innovation in the synthesis of key intermediates like 4-nitropiperidine (B3164321) hydrochloride. unibo.itmdpi.com Current methodologies, while effective, often involve harsh reagents and generate significant waste. Future research will focus on developing catalytic and environmentally benign synthetic strategies.
One promising avenue is the exploration of catalytic systems for the nitration and subsequent transformations of piperidine (B6355638) precursors. For instance, the use of solid acid catalysts or metal-catalyzed nitration could offer alternatives to traditional nitrating agents like nitric acid, potentially reducing the production of hazardous byproducts. google.com Furthermore, the development of one-pot or continuous flow processes for the synthesis of 4-nitropiperidine hydrochloride and its derivatives would significantly improve efficiency and reduce the environmental footprint of these processes. unibo.it Solvent-free reaction conditions, an area of growing interest in green chemistry, could also be explored to minimize waste and energy consumption. researchgate.net
A novel preparation method for a 4-nitro-piperidine derivative has been described, starting from 4-Boc-piperidone. This multi-step process involves the formation of a 4-oximido-piperidine derivative, followed by reduction to a hydroxylamine (B1172632), and subsequent reaction with p-nitrobenzaldehyde and ozone to yield the final nitro compound. google.com This approach aims to address issues of low yield and safety associated with some traditional synthetic routes. google.com
Expanding the Scope of Chemical Transformations
The reactivity of the nitro group and the piperidine ring in this compound offers a rich landscape for chemical modifications. musechem.com Future research will undoubtedly focus on expanding the repertoire of chemical transformations to generate a diverse library of derivatives with unique pharmacological profiles.
The strong electron-withdrawing nature of the nitro group makes the piperidine ring susceptible to various nucleophilic reactions. nih.gov Research into nucleophilic aromatic substitution reactions involving the nitro group itself could lead to novel functionalizations. rsc.org For example, the reaction of similar nitro-containing heterocycles with amines has been shown to result in nitro-group migration, a phenomenon that could be explored to create novel isomers with distinct biological activities. clockss.org
Furthermore, the reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and ureas. nih.gov The development of selective and mild reduction methods will be crucial. Beyond simple reduction, the nitro group can participate in various other reactions, such as the Nef reaction to form ketones or its use as a leaving group in elimination reactions to form double bonds. nih.gov
Derivatization of the piperidine nitrogen is another key area for exploration. Standard alkylation and acylation reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity. researchgate.netnih.gov
Integration with Advanced Screening and Target Identification Technologies
The derivatives of this compound are prime candidates for high-throughput screening (HTS) campaigns to identify novel drug leads. nih.gov The ability to rapidly synthesize a diverse library of compounds based on the 4-nitropiperidine scaffold, coupled with automated HTS, can significantly accelerate the drug discovery process. nih.gov
Future efforts will likely involve the use of high-content screening (HCS) assays, which provide more detailed information on the cellular effects of compounds, including their impact on protein localization and cell morphology. nih.gov For instance, derivatives could be screened for their ability to modulate the nuclear localization of key proteins involved in disease, such as the androgen receptor in prostate cancer. nih.gov
Moreover, advances in target identification technologies, such as chemical proteomics and activity-based protein profiling, can be integrated with the screening of 4-nitropiperidine derivatives. These technologies can help to identify the specific protein targets of bioactive compounds, providing crucial insights into their mechanism of action and facilitating lead optimization.
Exploration of New Biological Targets for Derived Compounds
The piperidine scaffold is a common motif in a wide range of pharmaceuticals, including anticancer agents, antibiotics, and antipsychotics. nih.gov The unique electronic properties imparted by the nitro group suggest that derivatives of this compound could interact with novel biological targets.
Future research should focus on screening libraries of these derivatives against a broad panel of biological targets to uncover new therapeutic opportunities. This could include targets involved in neurodegenerative diseases, infectious diseases, and metabolic disorders. The structural diversity that can be achieved through the chemical transformations described in section 8.2 will be critical in this endeavor.
By systematically exploring the chemical space around the 4-nitropiperidine core and employing advanced screening and target identification technologies, researchers can unlock the full therapeutic potential of this versatile chemical entity.
Q & A
What are the recommended safety protocols for handling 4-Nitropiperidine hydrochloride in laboratory settings?
Basic Question
Researchers must prioritize safety by adhering to GHS guidelines and lab-specific SOPs. Key measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection in poorly ventilated areas .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks .
- Spill Management: Collect spills using non-reactive materials (e.g., glass or plastic scoops) and dispose of waste via approved hazardous waste channels .
- First Aid: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Basic Question
Common synthesis involves nitration of piperidine derivatives followed by hydrochlorination. Methodological considerations include:
- Solvent Selection: Use polar aprotic solvents (e.g., THF or methanol) to enhance reaction efficiency .
- Catalysts: Optimize yields with acid catalysts (e.g., HCl) under controlled temperature (40–60°C) .
- Purification: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .
How should researchers characterize the purity and structural integrity of this compound?
Basic Question
Analytical validation requires multi-technique approaches:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified standards .
- Spectroscopy: Confirm structure via H/C NMR (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and FTIR (N-H stretch ~3300 cm) .
- Elemental Analysis: Verify Cl content via titration (e.g., potentiometric AgNO titration) .
How can researchers address contradictions in spectroscopic data when characterizing this compound?
Advanced Question
Contradictions often arise from impurities or solvent artifacts. Mitigation strategies:
- Reproducibility: Repeat experiments under identical conditions to rule out procedural errors .
- High-Resolution Mass Spectrometry (HRMS): Resolve ambiguities by matching observed m/z values to theoretical molecular ions (e.g., [M+H] for CHNO·HCl) .
- Cross-Validation: Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
What methodological considerations are critical for assessing the stability of this compound under varying conditions?
Advanced Question
Stability studies should evaluate:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
- pH Sensitivity: Test solubility and degradation kinetics in buffers (pH 3–10) via UV-Vis spectroscopy .
- Light Sensitivity: Store samples in amber vials and monitor photodegradation under UV light (e.g., 365 nm) over 72 hours .
How should experimental design be structured to evaluate the biological activity of this compound derivatives?
Advanced Question
Robust assays require:
- Dose-Response Curves: Test derivatives at 0.1–100 µM concentrations in cellular models (e.g., cancer cell lines) using MTT assays .
- Control Groups: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity) .
- Statistical Power: Use ANOVA with post-hoc tests (p < 0.05) and n ≥ 3 replicates to ensure reproducibility .
What strategies can resolve discrepancies in biological assay data for this compound analogs?
Advanced Question
Address variability through:
- Meta-Analysis: Compare results across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Proteomic Profiling: Use LC-MS/MS to detect off-target interactions that may explain anomalous activity .
- Collaborative Validation: Share samples with independent labs to confirm findings .
How can researchers ensure compliance with ethical and reporting standards in preclinical studies involving this compound?
Advanced Question
Adhere to NIH and institutional guidelines:
- Animal Studies: Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization and blinding .
- Data Transparency: Publish raw data in repositories (e.g., Figshare) and detail statistical methods (e.g., confidence intervals, effect sizes) .
- Ethical Review: Obtain approval from institutional review boards (IRBs) for studies involving human tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
